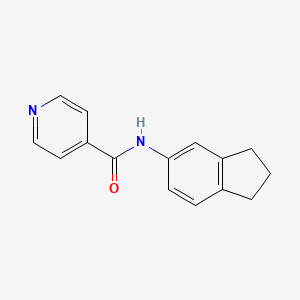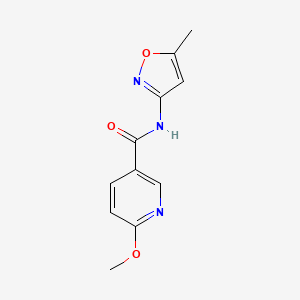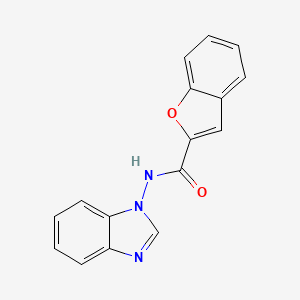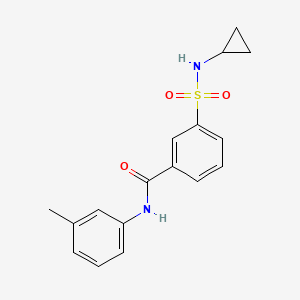
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide, also known as PHCCC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PHCCC is a positive allosteric modulator of the metabotropic glutamate receptor subtype 4 (mGluR4), which is involved in the regulation of neurotransmitter release and synaptic plasticity. In
作用机制
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the brain. Activation of mGluR4 leads to the inhibition of neurotransmitter release and the modulation of synaptic plasticity. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide enhances the activity of mGluR4 by binding to a specific site on the receptor, which increases the receptor's sensitivity to glutamate.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It increases the release of the neurotransmitter GABA in the hippocampus, which is involved in learning and memory. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide also reduces the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may contribute to its cognitive enhancing effects. Additionally, N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been found to reduce the production of pro-inflammatory cytokines, which may underlie its anti-inflammatory properties.
实验室实验的优点和局限性
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has several advantages for lab experiments. It is a highly selective and potent modulator of mGluR4, which allows for precise modulation of the receptor's activity. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has also been found to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one limitation of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide is that it has a relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide. One area of interest is the potential therapeutic applications of N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide in neurological and psychiatric disorders. Further studies are needed to determine the optimal dosing and treatment regimens for these conditions. Another area of interest is the development of more potent and selective modulators of mGluR4, which may have improved therapeutic properties. Additionally, the role of mGluR4 in other physiological and pathological processes, such as pain and addiction, warrants further investigation.
合成方法
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 2,3-dihydro-1H-inden-5-ol with 4-bromopyridine in the presence of a base to form the intermediate compound. The intermediate is then treated with a reducing agent such as lithium aluminum hydride to obtain N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide in high yield and purity.
科学研究应用
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease, schizophrenia, and anxiety disorders. N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as multiple sclerosis and rheumatoid arthritis.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c18-15(12-6-8-16-9-7-12)17-14-5-4-11-2-1-3-13(11)10-14/h4-10H,1-3H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMCHXHAVLMDQKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)pyridine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Methylphenyl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480362.png)


![3H-benzimidazol-5-yl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480392.png)

![[4-(3-Chlorophenyl)piperazin-1-yl]-(furan-3-yl)methanone](/img/structure/B7480410.png)
![2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7480417.png)
![2-(2-methoxyphenoxy)-N-[2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B7480423.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(2-phenoxyphenyl)acetamide](/img/structure/B7480434.png)

![1-(3,5-Dimethylphenyl)-5-ethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480463.png)


![2-(2,5-Dimethylphenyl)-5-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]isoindole-1,3-dione](/img/structure/B7480483.png)